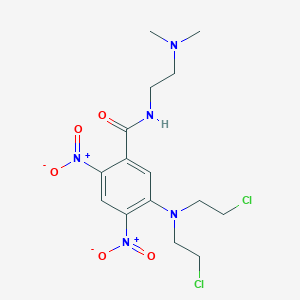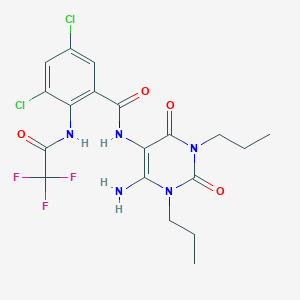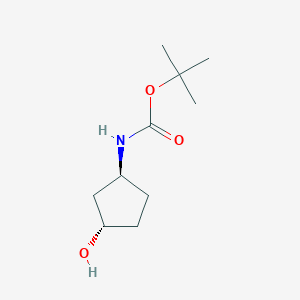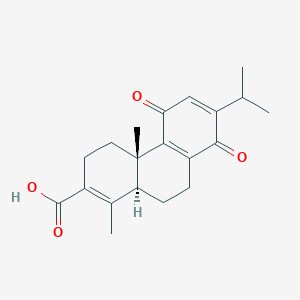
Triptoquinone A
Overview
Description
Triptoquinone A is a natural compound isolated from the roots of Tripterygium wilfordii Hook.f . It has a molecular formula of C20H24O4 . It is known to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle .
Synthesis Analysis
The synthetic diterpene substrate, triptophenolide, was synthesized from dehydroabietic acid . A comprehensive approach was adopted to synthesize terrequinone A and enhance its production, including optimization of gene nucleotide sequences, construction of modular pathways via multi-monocistronic expression vectors, enhancement of the DMAPP synthesis pathway, optimization of culture conditions, and adjustment of L-tryptophan (L-Trp)/prenol ratio .Molecular Structure Analysis
This compound has a molecular formula of C20H24O4, an average mass of 328.402 Da, and a monoisotopic mass of 328.167450 Da . It is found to bind to the key human iNOS residues involved in inhibitor binding .Chemical Reactions Analysis
This compound is found to bind to the key human iNOS residues involved in inhibitor binding . It is considered to have drug-likeliness properties with no violation against Lipinski’s “rule of 5” and is under safe category when administered orally .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 489.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has an enthalpy of vaporization of 82.8±6.0 kJ/mol and a flash point of 264.0±25.2 °C .Scientific Research Applications
Molecular Docking Analysis of Triptoquinones
Triptoquinone A, along with other triptoquinones from the genus Tripterygium, has been studied for their binding interaction with inducible nitric oxide synthase (iNOS). The study utilized in silico methods to predict ADME (absorption, distribution, metabolism, and excretion) parameters, pharmacokinetic properties, drug-likeliness, and acute toxicity. Most triptoquinones, including this compound, exhibited promising binding to key human iNOS residues involved in inhibitor binding, indicating potential as candidates for developing drugs to prevent inflammatory diseases (Yu-long Tao, Shengya Yang, Honglei Xu, & X. Tao, 2019).
Biological Activities and Potential Applications
Cytotoxic, Immunomodulatory, and Antimycotic Activities
This compound and its derivatives, specifically triptoquinone C-4 epimers, were evaluated for their biological activities including cytotoxic, immunomodulatory, antimycotic, and antiviral activities. The study found that two triptoquinone epimers showed significant cytotoxic activity and potential anti-inflammatory effects, making them promising scaffolds for the development of novel anti-cancer and anti-inflammatory agents (B. Zapata et al., 2013).
Quality Evaluation of Tripterygium Glycosides Tablets
Comprehensive Evaluation of Tripterygium Glycosides Tablets
The study involved a comprehensive evaluation of Tripterygium glycosides tablets (TGTs), which are used in clinical practice for treating autoimmune diseases. The study used rapid resolution liquid chromatography tandem electrospray ionization triple quadrupole mass spectrometry (RRLC–ESI–MS/MS) for quantitative analysis of components in TGTs, including this compound. The study emphasized the importance of identifying indicator components like this compound for accurate reflection of the efficacy and toxicity of TGTs, stressing the need for rigorous quality evaluation and control due to variations in chemical profiles and biological effects among TGTs from different manufacturers (Yadan Wang et al., 2022).
Synthesis and Chemical Studies
Synthesis of Triptoquinone H and C-5 Epimer
A study reported the first enantioselective syntheses of triptoquinone H and its C-5 epimer. This research is significant for the understanding of the chemical properties and potential synthetic applications of triptoquinone derivatives (Zhengyan Cao et al., 2016).
Diterpenoids with Immunosuppressive Activity
Research on diterpenoids from Tripterygium hypoglaucum identified this compound as one of the compounds with significant immunosuppressive activity, indicating its potential in medical applications related to immune system modulation (Duan Hong-quan, 2007).
Mechanism of Action
Target of Action
Triptoquinone A, a tricyclic diterpenoid , primarily targets the NLR Family CARD Domain Containing 3 (NLRC3) and Nitric Oxide Synthase (NOS) . NLRC3 is a protein that plays a crucial role in immune system regulation . NOS is an enzyme responsible for producing nitric oxide, a molecule that plays a significant role in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting their functions. It has been shown to diminish NLRC3 expression in chondrocytes, leading to decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression . Additionally, it inhibits the induction of NOS by endotoxin and interleukin-1 beta, effectively preventing arginine-induced vasorelaxation in vascular smooth muscle .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It impacts the immune system regulation and toll-like receptor signaling pathways . By inhibiting NLRC3 and NOS, it can modulate these pathways, leading to a decrease in inflammation and cartilage degradation .
Pharmacokinetics
It is known that the main component of tripterygium wilfordii, from which this compound is derived, is quickly eliminated . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of NLRC3 and NOS by this compound leads to a decrease in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that this compound may impede the progression of diseases like systemic lupus erythematosus (SLE) via the NLRC3 axis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, SLE is associated with epigenetic and environmental factors . .
Biochemical Analysis
Biochemical Properties
Triptoquinone A has been found to interact with key human iNOS residues involved in inhibitor binding . This interaction plays a significant role in its biochemical reactions. iNOS is a major mediator during inflammatory processes, and its activity mediates inflammation and has been implicated in many diseases .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been reported to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle . This inhibition results in the prevention of arginine-induced vascular relaxation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Most notably, it binds to the key human iNOS residues involved in inhibitor binding . This binding interaction is a crucial part of its mechanism of action.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2C19 and CYP2C9
Transport and Distribution
This compound is predicted to cross the blood-brain barrier passively . Eight of the compounds similar to this compound are predicted to be pumped out by the p-glycoprotein . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.
properties
IUPAC Name |
(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFWAJAYGLYHD-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162236 | |
| Record name | Triptoquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142950-86-5 | |
| Record name | Triptoquinone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptoquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptoquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



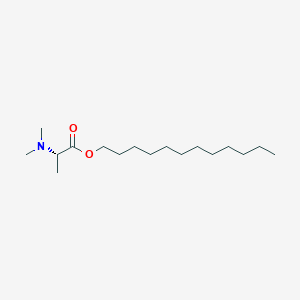
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
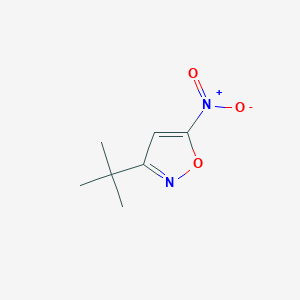
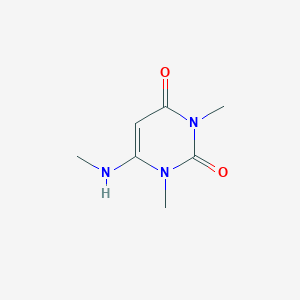




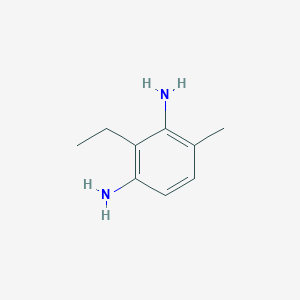
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

